Cas no 2228642-42-8 (2-2-(dimethylamino)pyridin-3-ylpropanal)

2-2-(dimethylamino)pyridin-3-ylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-2-(dimethylamino)pyridin-3-ylpropanal

- 2228642-42-8

- EN300-1742449

- 2-[2-(dimethylamino)pyridin-3-yl]propanal

-

- インチ: 1S/C10H14N2O/c1-8(7-13)9-5-4-6-11-10(9)12(2)3/h4-8H,1-3H3

- InChIKey: BGYUGZQJWXWSEM-UHFFFAOYSA-N

- ほほえんだ: O=CC(C)C1=CC=CN=C1N(C)C

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-2-(dimethylamino)pyridin-3-ylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742449-0.05g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-0.25g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-2.5g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-1g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-10g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-1.0g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1742449-5.0g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1742449-0.1g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-5g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1742449-0.5g |

2-[2-(dimethylamino)pyridin-3-yl]propanal |

2228642-42-8 | 0.5g |

$1289.0 | 2023-09-20 |

2-2-(dimethylamino)pyridin-3-ylpropanal 関連文献

-

Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

2-2-(dimethylamino)pyridin-3-ylpropanalに関する追加情報

Introduction to 2-2-(dimethylamino)pyridin-3-ylpropanal (CAS No: 2228642-42-8)

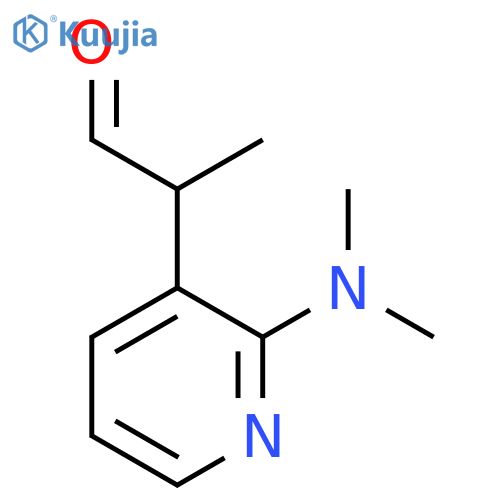

2-2-(dimethylamino)pyridin-3-ylpropanal, identified by the Chemical Abstracts Service Number (CAS No) 2228642-42-8, is a significant compound in the realm of chemical and pharmaceutical research. This aldehyde derivative features a pyridine core substituted with a dimethylamino group at the 2-position and an aldehyde functionality at the 3-position, linked to a propyl chain. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and drug development.

The compound's molecular structure, characterized by a combination of electron-donating dimethylamino and electron-withdrawing aldehyde groups, contributes to its versatile reactivity. This balance allows for diverse chemical transformations, making it a promising candidate for further functionalization. In recent years, there has been growing interest in exploring the pharmacological potential of such heterocyclic aldehydes due to their ability to interact with biological targets in complex ways.

One of the most compelling aspects of 2-2-(dimethylamino)pyridin-3-ylpropanal is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates targeting various therapeutic areas. For instance, studies have shown its utility in constructing analogs with potential antimicrobial and anti-inflammatory properties. The pyridine moiety, in particular, is well-documented for its ability to modulate biological pathways, making it an attractive scaffold for medicinal chemists.

Recent advancements in computational chemistry have further enhanced the understanding of how 2-2-(dimethylamino)pyridin-3-ylpropanal behaves in different chemical environments. Molecular modeling studies suggest that the compound can adopt multiple conformations, which may influence its interactions with biological targets. These insights are crucial for designing derivatives with optimized pharmacokinetic profiles. Additionally, the dimethylamino group's ability to form hydrogen bonds and engage in dipole-dipole interactions has been highlighted as a key factor in its binding affinity to certain proteins.

The synthesis of 2-2-(dimethylamino)pyridin-3-ylpropanal has also seen significant improvements, thanks to modern synthetic methodologies. Catalytic processes and green chemistry principles have been employed to enhance yield and reduce environmental impact. For example, transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the pyridine ring system, while asymmetric synthesis techniques have allowed for the preparation of enantiomerically pure forms of the compound. These advancements not only streamline production but also open doors for more sophisticated structural modifications.

In the context of drug discovery, 2-2-(dimethylamino)pyridin-3-ylpropanal has been incorporated into libraries of compounds screened for biological activity. Preliminary results from high-throughput screening (HTS) have identified several derivatives with promising effects on enzymes and receptors relevant to neurological disorders. The aldehyde group serves as a versatile handle for further derivatization, allowing researchers to fine-tune properties such as solubility and metabolic stability. Such flexibility is essential for translating laboratory findings into viable therapeutic agents.

The compound's stability under various conditions has also been a focus of investigation. Studies have examined its behavior under different pH levels and storage conditions to ensure consistency in experimental applications. Furthermore, its compatibility with common solvents used in organic synthesis has been assessed, confirming its suitability for a wide range of reactions. These characteristics make it a reliable choice for researchers working on complex synthetic routes.

From a regulatory perspective, 2-2-(dimethylamino)pyridin-3-ylpropanal (CAS No: 2228642-42-8) benefits from being classified as a research chemical rather than a controlled substance. This classification simplifies handling and distribution while still maintaining safety standards necessary for laboratory use. Manufacturers adhere to Good Manufacturing Practices (GMP) to ensure product purity and consistency, which are critical factors when using intermediates like this one in sensitive applications.

The future prospects for 2-2-(dimethylamino)pyridin-3-ylpropanal are bright, particularly as new methodologies emerge that allow for more efficient and sustainable synthesis. Innovations such as flow chemistry and biocatalysis hold promise for further optimizing production processes while minimizing waste. Additionally, collaborations between academia and industry are expected to drive novel applications of this compound across multiple therapeutic domains.

In summary, 2-2-(dimethylamino)pyridin-3-ylpropanal stands out as a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it instrumental in developing new drug candidates targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, 2228642-42-8 is poised to play an increasingly important role in future medicinal chemistry endeavors.

2228642-42-8 (2-2-(dimethylamino)pyridin-3-ylpropanal) 関連製品

- 2034360-51-3(1-{1-6-(1H-pyrazol-1-yl)pyrimidin-4-ylazetidine-3-carbonyl}-2,3-dihydro-1H-indole)

- 1481804-36-7(2-Cyclopropyl-2-ethylazetidine)

- 1807094-99-0(2-Cyano-3-(difluoromethyl)-4-iodo-5-nitropyridine)

- 224436-97-9(5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine)

- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)

- 1487253-41-7(Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate)

- 65709-31-1(2-(4-Methylphenyl)-Piperazine 2hcl)

- 2580218-01-3(4-{(tert-butoxy)carbonylamino}-2-(methylsulfanyl)benzoic acid)

- 1597677-05-8(3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one)

- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)